Cyclopropanemethanol, 1-methyl-2-((1,2,2-trimethylbicyclo(3.1.0)hex-3-yl)methyl)-
Cyclopropanemethanol, 1-methyl-2-((1,2,2-trimethylbicyclo(3.1.0)hex-3-yl)methyl)-
Brand Name:
Vulcanchem
CAS No.:
198404-98-7
VCID:
VC21261307
InChI:
InChI=1S/C15H26O/c1-13(2)10(6-12-8-15(12,13)4)5-11-7-14(11,3)9-16/h10-12,16H,5-9H2,1-4H3
SMILES:
CC1(C(CC2C1(C2)C)CC3CC3(C)CO)C
Molecular Formula:
C15H26O
Molecular Weight:
222.37 g/mol
Cyclopropanemethanol, 1-methyl-2-((1,2,2-trimethylbicyclo(3.1.0)hex-3-yl)methyl)-
CAS No.: 198404-98-7
Cat. No.: VC21261307
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198404-98-7 |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | [1-methyl-2-[(1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl)methyl]cyclopropyl]methanol |
| Standard InChI | InChI=1S/C15H26O/c1-13(2)10(6-12-8-15(12,13)4)5-11-7-14(11,3)9-16/h10-12,16H,5-9H2,1-4H3 |
| Standard InChI Key | OAKFACUIGQLOCA-UHFFFAOYSA-N |
| SMILES | CC1(C(CC2C1(C2)C)CC3CC3(C)CO)C |
| Canonical SMILES | CC1(C(CC2C1(C2)C)CC3CC3(C)CO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator